(2-Aminophenyl)(2-bromophenyl)methanone
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Overview
Description
(2-Aminophenyl)(2-bromophenyl)methanone is an organic compound with the molecular formula C13H10BrNO It is a derivative of benzophenone, where one phenyl ring is substituted with an amino group and the other with a bromine atom
Mechanism of Action
Target of Action
It is used as a synthetic reagent for the preparation of 4β-1’'-(benzoyl)anilino-4-desoxypodophyllotoxins , which are known to be useful as anticancer agents .
Mode of Action
As a synthetic reagent for 4β-1’'-(benzoyl)anilino-4-desoxypodophyllotoxins , it may contribute to the anticancer activity of these compounds.
Biochemical Pathways
Given its use in the synthesis of 4β-1’'-(benzoyl)anilino-4-desoxypodophyllotoxins , it may indirectly influence the pathways these compounds act upon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(2-bromophenyl)methanone typically involves the reaction of 2-aminobenzophenone with bromine in the presence of a suitable solvent and catalyst. One common method includes the use of dry dichloromethane (DCM) as the solvent and lutidine as the base. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically stirred at elevated temperatures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(2-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used
Scientific Research Applications
(2-Aminophenyl)(2-bromophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzophenone: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4-Bromobenzophenone: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.
2-Amino-4’-bromobenzophenone: Similar structure but with the bromine atom on the para position, affecting its reactivity and properties
Uniqueness
(2-Aminophenyl)(2-bromophenyl)methanone is unique due to the presence of both an amino group and a bromine atom on the benzophenone structure.
Properties
IUPAC Name |
(2-aminophenyl)-(2-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZTVFFYVPPHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603441 |
Source
|
Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845276-75-7 |
Source
|
Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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